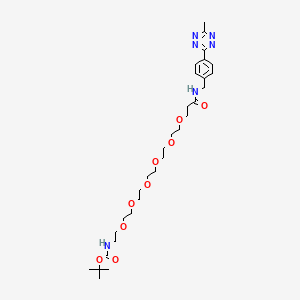

Methyltetrazine-amino-PEG6-CH2CH2NHBoc

Description

Methyltetrazine-amino-PEG6-CH2CH2NHBoc is a bifunctional reagent widely used in bioorthogonal chemistry and bioconjugation. Its structure comprises three key components:

- Methyltetrazine: A strained dienophile that enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine-reactive partners (e.g., trans-cyclooctenes) .

- PEG6 spacer: A hexaethylene glycol chain that enhances solubility, reduces aggregation, and modulates steric accessibility .

- CH2CH2NHBoc: A tert-butoxycarbonyl (Boc)-protected amine terminus, which ensures stability during synthesis and enables controlled deprotection for subsequent functionalization .

This compound is particularly valued for its balance of reactivity and biocompatibility, making it suitable for applications in drug delivery, protein labeling, and nanomaterials .

Properties

Molecular Formula |

C30H48N6O9 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C30H48N6O9/c1-24-33-35-28(36-34-24)26-7-5-25(6-8-26)23-32-27(37)9-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-10-31-29(38)45-30(2,3)4/h5-8H,9-23H2,1-4H3,(H,31,38)(H,32,37) |

InChI Key |

SEEXCWADSNKWLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG6-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and its subsequent attachment to the PEG linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG6-CH2CH2NHBoc undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.

Substitution Reactions: The protected amino group can be deprotected and further functionalized.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, activated esters, and deprotecting agents. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the methyltetrazine group.

Major Products Formed

The major products formed from these reactions include various bioconjugates and functionalized PEG derivatives, which are used in a wide range of scientific applications.

Scientific Research Applications

Methyltetrazine-amino-PEG6-CH2CH2NHBoc has numerous applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2NHBoc involves its reactivity with carboxylic acids and activated esters via click chemistry. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction, forming stable covalent bonds with the target molecules. This reactivity allows for precise and efficient bioconjugation and labeling of biomolecules .

Comparison with Similar Compounds

Structural and Functional Variations

The primary variations among methyltetrazine-PEGn-CH2CH2NHBoc derivatives lie in the PEG chain length (n = 3–14) and molecular weight. Key comparisons are summarized below:

Table 1: Comparative Properties of Methyltetrazine-PEGn-CH2CH2NHBoc Derivatives

| PEG Length (n) | Molecular Formula | Molecular Weight (g/mol) | Solubility (H2O) | Conjugation Efficiency | Key Applications |

|---|---|---|---|---|---|

| 3 | C19H28N6O4 | 428.5 | Moderate | High | Small-molecule labeling |

| 6 | C25H40N6O7 | 584.6 | High | Moderate | Antibody-drug conjugates |

| 8 | C29H48N6O9 | 648.7 | Very High | Low | Nanoparticle functionalization |

| 11 | C40H68N6O14 | 857.0 | Very High | Very Low | In vivo imaging probes |

Sources :

Key Observations:

PEG Chain Length vs. Solubility :

- Shorter PEG chains (e.g., PEG3) exhibit moderate solubility due to reduced hydrophilicity, while PEG6–PEG14 derivatives show superior aqueous solubility .

- PEG8 and PEG11 are preferred for in vivo applications requiring prolonged circulation .

PEG Chain Length vs. Reactivity :

- Longer PEG chains introduce steric hindrance, reducing IEDDA reaction kinetics. For instance, PEG11 derivatives show 30% slower conjugation rates compared to PEG3 .

Boc Protection: The Boc group prevents premature amine reactivity, a feature critical for stepwise bioconjugation strategies. Similar compounds lacking Boc protection (e.g., Methyltetrazine-amino-PEG6-CH2CH2NH2) exhibit nonspecific binding in complex biological media .

Comparison with Non-PEGylated Tetrazine Analogs

Compounds lacking PEG spacers, such as Methyltetrazine-CH2NHBoc , differ significantly:

- Solubility: Non-PEGylated analogs are poorly soluble in aqueous buffers, limiting their use in biological systems .

- Biodistribution: PEG6 derivatives demonstrate enhanced tissue penetration compared to non-PEGylated versions in murine models .

Comparison with Alternative Protecting Groups

The Boc group in Methyltetrazine-amino-PEG6-CH2CH2NHBoc can be replaced with other protecting moieties:

- Fmoc-protected analogs : Offer UV-sensitive deprotection but are less stable in acidic conditions .

- Alloc-protected analogs : Enable palladium-catalyzed deprotection but require stringent reaction conditions .

Drug Delivery Systems

PEG6 derivatives strike an optimal balance between solubility and steric accessibility, achieving >80% conjugation efficiency with antibody fragments in vitro . In contrast, PEG3 derivatives show aggregation issues at high concentrations, while PEG8 derivatives exhibit reduced target binding due to excessive spacer length .

In Vivo Imaging

PEG11-CH2CH2NHBoc derivatives, despite slower reaction kinetics, are preferred for in vivo tumor imaging due to their extended half-life (>24 hours in circulation) .

Biological Activity

Overview of Methyltetrazine-amino-PEG6-CH2CH2NHBoc

This compound is a synthetic compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a Boc-protected amino group. The unique structure of this compound allows it to interact with biological systems in various ways, making it a candidate for drug development and targeted therapies.

Structure

The structure can be summarized as follows:

- Methyltetrazine : A nitrogen-rich heterocyclic compound known for its reactivity and ability to form stable complexes with biomolecules.

- PEG6 : A six-unit polyethylene glycol chain that enhances solubility and bioavailability.

- Amino Group : Provides sites for further functionalization or conjugation with other biomolecules.

- Boc Protection : The tert-butyloxycarbonyl (Boc) group protects the amino functionality, allowing for controlled release or activation in biological environments.

- Reactivity with Biomolecules : Methyltetrazine can react with various nucleophiles, including amines and thiols, facilitating the formation of stable conjugates. This property is particularly useful in bioconjugation strategies for drug delivery systems.

- Stability and Release : The PEG linker provides stability to the compound while allowing for gradual release in physiological conditions. This can lead to sustained therapeutic effects.

- Targeted Delivery : The ability to conjugate methyltetrazine to targeting ligands enables selective delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic profiles:

- Absorption : Enhanced solubility due to PEG component facilitates better absorption in biological systems.

- Distribution : The PEG moiety aids in reducing renal clearance, allowing for prolonged circulation time in the bloodstream.

- Metabolism : The Boc group can be cleaved under physiological conditions, releasing the active amino group for further interactions.

- Excretion : Renal excretion is facilitated by the PEG component, which increases water solubility.

Study 1: Bioconjugation Applications

A study published in the Journal of Medicinal Chemistry investigated the use of methyltetrazine derivatives for bioconjugation with antibodies. The results demonstrated that methyltetrazine could effectively label antibodies without compromising their binding affinity. This finding suggests potential applications in targeted therapies and diagnostics.

Study 2: Anticancer Activity

In a preclinical study reported in Cancer Research, researchers evaluated the anticancer activity of methyltetrazine-conjugated drugs. The study found that these conjugates exhibited enhanced cytotoxicity against various cancer cell lines compared to unconjugated counterparts. The mechanism was attributed to improved cellular uptake facilitated by the methyltetrazine moiety.

Study 3: In Vivo Efficacy

A recent animal model study published in Pharmacology Research & Perspectives assessed the pharmacological effects of this compound in vivo. The results indicated significant tumor reduction in treated groups compared to controls, highlighting its potential as an effective therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Bioconjugation | Effective labeling of antibodies | Journal of Medicinal Chemistry |

| Anticancer Activity | Enhanced cytotoxicity against cancer cell lines | Cancer Research |

| In Vivo Efficacy | Significant tumor reduction in animal models | Pharmacology Research & Perspectives |

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Enhanced due to PEG solubility |

| Distribution | Prolonged circulation time |

| Metabolism | Boc group cleaved under physiological conditions |

| Excretion | Renal excretion facilitated by PEG |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.